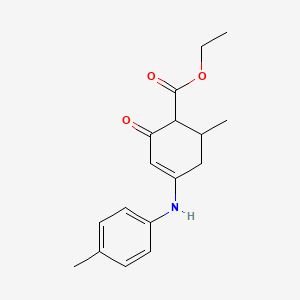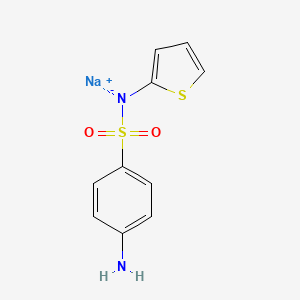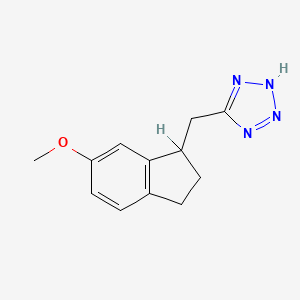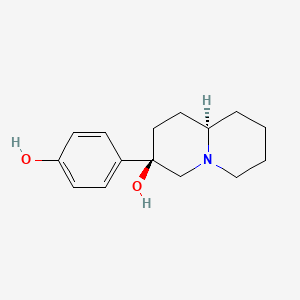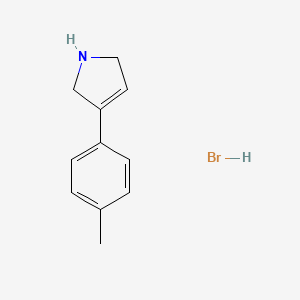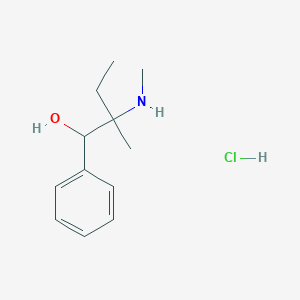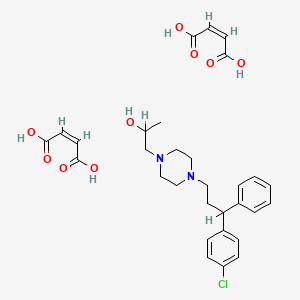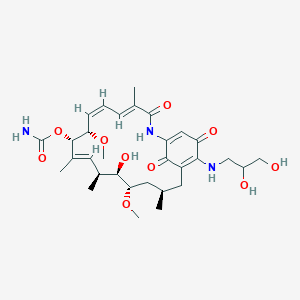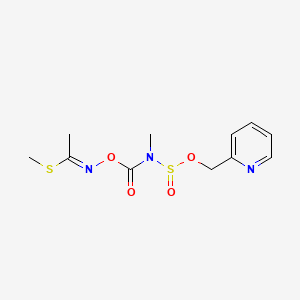![molecular formula C70H82F2N8O14 B12742213 4-[(R)-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide;(E)-but-2-enedioic acid CAS No. 1309859-14-0](/img/structure/B12742213.png)
4-[(R)-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide;(E)-but-2-enedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[®-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide;(E)-but-2-enedioic acid is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes a piperazine ring, a fluorophenyl group, and an aminophenyl group. Its unique configuration allows it to interact with various biological targets, making it a valuable subject of study for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[®-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide;(E)-but-2-enedioic acid typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl and aminophenyl groups. The final step involves the formation of the benzamide structure.
Piperazine Derivative Preparation: The piperazine ring is synthesized using a cyclization reaction involving ethylenediamine and a suitable dihalide.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.
Introduction of Aminophenyl Group: The aminophenyl group is added via a reductive amination reaction, where an aldehyde or ketone precursor is reduced in the presence of an amine.
Formation of Benzamide Structure: The final benzamide structure is formed through an amidation reaction, where the amine group reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide structure, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with enzymes and receptors. Its ability to bind to specific biological targets makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its interactions with biological targets suggest it could be developed into a drug for treating various conditions.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science and catalysis.
Mécanisme D'action
The mechanism of action of 4-[®-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide;(E)-but-2-enedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[®-(3-aminophenyl)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide
- 4-[®-(3-aminophenyl)-[4-[(4-bromophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide
Uniqueness
The uniqueness of 4-[®-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide;(E)-but-2-enedioic acid lies in its fluorophenyl group, which imparts distinct electronic properties and influences its interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
1309859-14-0 |
|---|---|
Formule moléculaire |
C70H82F2N8O14 |
Poids moléculaire |
1297.4 g/mol |
Nom IUPAC |
4-[(R)-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/2C29H35FN4O.3C4H4O4/c2*1-3-33(4-2)29(35)24-12-10-23(11-13-24)28(25-6-5-7-27(31)20-25)34-18-16-32(17-19-34)21-22-8-14-26(30)15-9-22;3*5-3(6)1-2-4(7)8/h2*5-15,20,28H,3-4,16-19,21,31H2,1-2H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+/t2*28-;;;/m11.../s1 |
Clé InChI |
NPJXAFZCGFUMAU-ZERSFWPBSA-N |
SMILES isomérique |
CCN(C(=O)C1=CC=C(C=C1)[C@@H](N2CCN(CC2)CC3=CC=C(C=C3)F)C4=CC(=CC=C4)N)CC.CCN(C(=O)C1=CC=C(C=C1)[C@@H](N2CCN(CC2)CC3=CC=C(C=C3)F)C4=CC(=CC=C4)N)CC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)N)N3CCN(CC3)CC4=CC=C(C=C4)F.CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)N)N3CCN(CC3)CC4=CC=C(C=C4)F.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


